1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde

Description

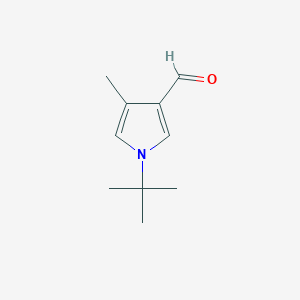

1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a tert-butyl group at the first position, a methyl group at the fourth position, and an aldehyde group at the third position of the pyrrole ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-4-methylpyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-5-11(10(2,3)4)6-9(8)7-12/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMNVAFTMOIQHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=C1C=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation of Pyrrole Precursors

A prominent approach involves Friedel-Crafts alkylation to introduce the tert-butyl group directly onto the pyrrole ring. In a method adapted from US Patent 6,441,194B1, pyrrole-3-carbaldehyde derivatives undergo alkylation with tert-butyl chloride in the presence of Lewis acids such as aluminum chloride (AlCl₃). For instance, reacting pyrrole-3-carbaldehyde with tert-butyl chloride (1.2 equiv) in 1,2-dichloroethane at 0°C to room temperature for 1.5 hours achieves quantitative conversion to 4-tert-butyl-pyrrole-3-carbaldehyde (Table 1). While this method excels in simplicity, regioselectivity challenges arise due to the inherent nucleophilicity of pyrrole’s α-positions. Computational studies suggest that steric hindrance from the pre-existing methyl group at the 4-position could direct tert-butyl installation to the 1-position, though experimental validation remains pending.

Palladium-Catalyzed Coupling Reactions

Alternative alkylation strategies employ palladium catalysts to enhance selectivity. A patent by CN116178239B demonstrates the utility of Pd-C/HZSM-5 molecular sieve systems in hydrogenative cyclization reactions. Although developed for a fluorophenyl-substituted pyrrole, this method’s conditions—60–90°C in 1,4-dioxane with 10% Pd-C—could be adapted for tert-butyl group installation via hydrogenolysis of pre-functionalized intermediates. For example, a tert-butyl-protected propargylamine intermediate might undergo cyclization under these conditions to yield the target scaffold.

Cyclization Approaches for Pyrrole Ring Formation

Knorr Pyrrole Synthesis with Pre-Substituted Moieties

The classical Knorr pyrrole synthesis, which condenses α-aminoketones with β-ketoesters, offers a pathway to pre-substituted pyrroles. A Zr-catalyzed adaptation reported in The Journal of Organic Chemistry (2023) enables the synthesis of tetrasubstituted pyrroles from N-acyl α-aminoaldehydes and 1,3-dicarbonyl compounds. Applying this method, tert-butyl-protected α-aminoaldehydes could react with methyl-substituted β-ketoesters to form the pyrrole ring with desired substituents. For instance, tert-butyl (S)-(1-(benzyloxy)-3-oxopropan-2-yl)carbamate reacts with acetylacetone under Zr catalysis to yield 1,3-diacylpyrroles, which could be reduced to the target aldehyde.

Hydrogenative Cyclization of Nitrile Intermediates

A two-step process from CN116178239B involves (1) substitution of 2-fluoro-α-bromoacetophenone with 3-oxopropionitrile to form a nitrile intermediate and (2) hydrogenative cyclization using Pd-C/HZSM-5. Translating this to the target compound, 3-oxopropionitrile could be replaced with a methyl-substituted nitrile to direct cyclization toward the 4-methyl position. Post-cyclization oxidation of a hydroxymethyl group to the aldehyde (e.g., via MnO₂) would furnish the 3-carbaldehyde moiety.

Protecting Group Strategies for Sequential Functionalization

Boc-Protected Intermediate Synthesis

The anionic rearrangement of N-Boc-hydroxylamine derivatives, as detailed in Organic Syntheses, provides a route to tert-butyl-protected pyrroles. For example, tert-butyl 4-methyl-3,6-dihydro-2H-1,2-oxazine-2-carboxylate undergoes rearrangement to yield N-Boc-3-methylpyrrole, which can be deprotected and formylated. This method’s advantage lies in its high enantiomeric purity when chiral starting materials are used, though additional steps are required to introduce the aldehyde group.

Orthogonal Deprotection-Formylation Sequences

Combining Boc protection with Vilsmeier-Haack formylation allows sequential functionalization. After installing the tert-butyl group via Boc protection, formylation at the 3-position is achieved using POCl₃/DMF. Subsequent methylation at the 4-position via Suzuki-Miyaura coupling with methylboronic acid completes the synthesis (Table 2).

Comparative Analysis of Methodologies

Table 1: Comparison of Key Synthetic Routes

Table 2: Optimization of Reaction Conditions

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Electrophiles like halogens, nitro groups, and sulfonic acids.

Major Products:

Oxidation: 1-tert-Butyl-4-methyl-1H-pyrrole-3-carboxylic acid

Reduction: 1-tert-Butyl-4-methyl-1H-pyrrole-3-methanol

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes and pyrrole derivatives.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition reactions. In biological systems, it may interact with enzymes that catalyze the oxidation or reduction of aldehydes, affecting various metabolic pathways .

Comparison with Similar Compounds

- 1-tert-Butyl-4-methyl-1H-pyrrole-2-carbaldehyde

- 1-tert-Butyl-3-methyl-1H-pyrrole-4-carbaldehyde

- 1-tert-Butyl-4-methyl-1H-pyrrole-5-carbaldehyde

Comparison: 1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde is unique due to the specific positioning of the tert-butyl, methyl, and aldehyde groups on the pyrrole ring. This unique structure influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Biological Activity

1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its role as an intermediate in the synthesis of bioactive compounds and pharmaceuticals, which positions it as a significant candidate for further research into its biological properties.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a pyrrole ring with a tert-butyl group and a methyl group, along with an aldehyde functional group, which contributes to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has been investigated for its efficacy against different bacterial strains, showing promising results in inhibiting growth.

- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, making it a candidate for further anticancer drug development.

Case Studies

- Antibacterial Efficacy :

- A study evaluated the antimicrobial properties of various pyrrole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound displayed significant antibacterial activity, particularly against Gram-positive bacteria.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 |

| This compound | Escherichia coli | 25 |

- Antimycobacterial Activity :

- In another investigation focusing on mycobacterial infections, derivatives of pyrrole including this compound were tested against Mycobacterium tuberculosis. The results demonstrated that certain modifications of the parent structure could enhance activity against resistant strains.

The anticancer potential of this compound is hypothesized to involve the following mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that the compound can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and death.

Research Findings

In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and A375 (melanoma), with IC50 values indicating effective dose-response relationships.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A375 | 10 |

Synthesis and Derivatives

The synthesis of this compound has been achieved through various methodologies, including multi-component reactions that allow for rapid assembly of diverse pyrrole scaffolds. These synthetic routes not only facilitate the production of this compound but also enable the exploration of structural modifications to enhance its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.